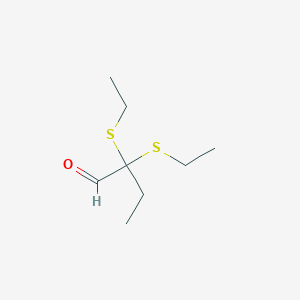![molecular formula C22H37ClSi4 B14454404 {[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) CAS No. 75405-15-1](/img/structure/B14454404.png)
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) is a complex organosilicon compound It is characterized by the presence of multiple silicon atoms bonded to various organic groups, including chloro, dimethyl, methyl, diphenyl, and trimethylsilane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common approach is the reaction of chlorosilanes with organolithium or Grignard reagents to form the desired organosilicon compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The silicon atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can react with water, leading to the formation of silanols and other hydrolysis products.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of organosilicon compounds, while oxidation and reduction reactions can lead to changes in the oxidation state of the silicon atoms.
科学的研究の応用
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules and in the development of silicon-based drugs.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants.
作用機序
The mechanism by which {[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) exerts its effects depends on the specific application. In chemical reactions, the silicon atoms can act as electrophilic centers, facilitating various transformations. In biological systems, the compound may interact with biomolecules through covalent bonding or other interactions, affecting their function and activity.
類似化合物との比較
Similar Compounds
Trimethylsilyl Chloride: A simpler organosilicon compound with similar reactivity.
Diphenylmethylsilane: Another organosilicon compound with different substituents.
Dimethyldichlorosilane: A related compound with two chloro groups and two methyl groups.
Uniqueness
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) is unique due to its complex structure, which combines multiple functional groups and silicon atoms
特性
CAS番号 |
75405-15-1 |
|---|---|
分子式 |
C22H37ClSi4 |
分子量 |
449.3 g/mol |
IUPAC名 |
chloro-dimethyl-[[methyl(diphenyl)silyl]-bis(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C22H37ClSi4/c1-24(2,3)22(25(4,5)6,26(7,8)23)27(9,20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19H,1-9H3 |
InChIキー |
YWNOOGIGSJYFBJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)Cl)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



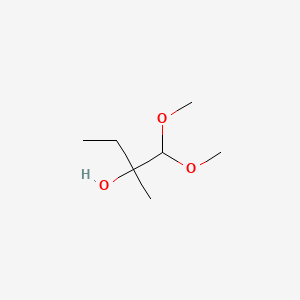
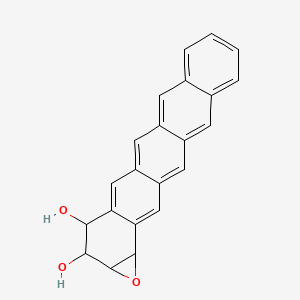





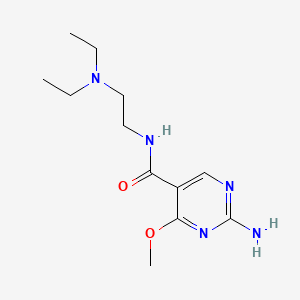
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)

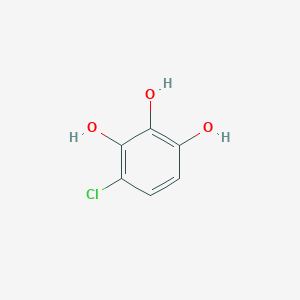
silane](/img/structure/B14454401.png)
